molecular formula C15H21F2N3O3 B7145024 N-[4-(2,2-difluoroethoxy)phenyl]-4-(2-hydroxyethyl)piperazine-1-carboxamide

N-[4-(2,2-difluoroethoxy)phenyl]-4-(2-hydroxyethyl)piperazine-1-carboxamide

Cat. No.: B7145024
M. Wt: 329.34 g/mol
InChI Key: GDUGQMDBCFYXGY-UHFFFAOYSA-N
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Description

N-[4-(2,2-difluoroethoxy)phenyl]-4-(2-hydroxyethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a hydroxyethyl group and a difluoroethoxyphenyl group

Properties

IUPAC Name

N-[4-(2,2-difluoroethoxy)phenyl]-4-(2-hydroxyethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F2N3O3/c16-14(17)11-23-13-3-1-12(2-4-13)18-15(22)20-7-5-19(6-8-20)9-10-21/h1-4,14,21H,5-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUGQMDBCFYXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)NC2=CC=C(C=C2)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,2-difluoroethoxy)phenyl]-4-(2-hydroxyethyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. This step often requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with an appropriate alkylating agent under basic conditions.

    Attachment of the Difluoroethoxyphenyl Group: The final step involves the coupling of the difluoroethoxyphenyl moiety to the piperazine ring. This can be achieved through a nucleophilic aromatic substitution reaction, where the phenyl ring is activated by electron-withdrawing groups to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,2-difluoroethoxy)phenyl]-4-(2-hydroxyethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The difluoroethoxyphenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-[4-(2,2-difluoroethoxy)phenyl]-4-(2-hydroxyethyl)piperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used as a probe to study receptor-ligand interactions and signal transduction pathways in cellular models.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(2,2-difluoroethoxy)phenyl]-4-(2-hydroxyethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The difluoroethoxyphenyl group enhances its binding affinity to these targets, while the hydroxyethyl group may facilitate its solubility and cellular uptake. The piperazine ring serves as a scaffold that positions these functional groups in an optimal orientation for interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2,2-difluoroethoxy)phenyl]-4-(2-methoxyethyl)piperazine-1-carboxamide: Similar structure but with a methoxyethyl group instead of a hydroxyethyl group.

    N-[4-(2,2-difluoroethoxy)phenyl]-4-(2-ethoxyethyl)piperazine-1-carboxamide: Similar structure but with an ethoxyethyl group instead of a hydroxyethyl group.

Uniqueness

N-[4-(2,2-difluoroethoxy)phenyl]-4-(2-hydroxyethyl)piperazine-1-carboxamide is unique due to the presence of both the difluoroethoxyphenyl and hydroxyethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various research applications, distinguishing it from other similar piperazine derivatives.

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